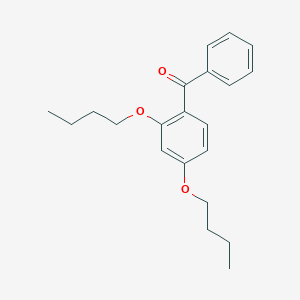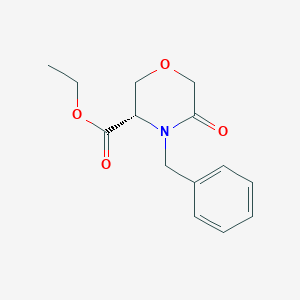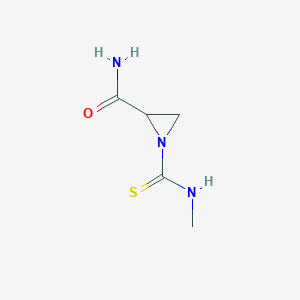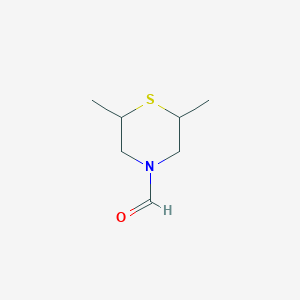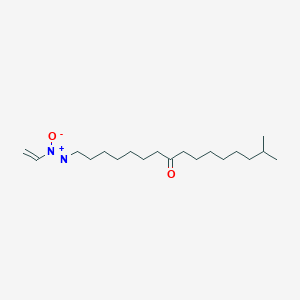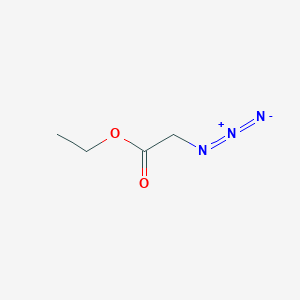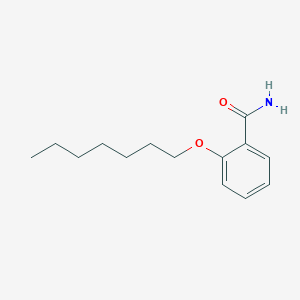
BENZAMIDE, o-HEPTYLOXY-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, o-heptyloxy-: is an organic compound characterized by the presence of a benzamide core structure with an o-heptyloxy substituent. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, o-heptyloxy- typically involves the reaction of o-heptyloxybenzoic acid with ammonia or an amine under appropriate conditions. One common method is the amidation reaction, where the carboxylic acid group of o-heptyloxybenzoic acid is converted to an amide group in the presence of a dehydrating agent such as thionyl chloride or carbodiimide.
Industrial Production Methods: In industrial settings, the production of benzamide, o-heptyloxy- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Benzamide, o-heptyloxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: o-Heptyloxybenzoic acid
Reduction: o-Heptyloxybenzylamine
Substitution: Various substituted benzamides depending on the reagent used
Aplicaciones Científicas De Investigación
Benzamide, o-heptyloxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzamide, o-heptyloxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Benzamide: The parent compound without the o-heptyloxy substituent.
o-Methoxybenzamide: A similar compound with a methoxy group instead of a heptyloxy group.
o-Ethoxybenzamide: A compound with an ethoxy group in place of the heptyloxy group.
Uniqueness: Benzamide, o-heptyloxy- is unique due to the presence of the long heptyloxy chain, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other benzamide derivatives and can lead to different applications and properties.
Propiedades
Número CAS |
100243-38-7 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2-heptoxybenzamide |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-8-11-17-13-10-7-6-9-12(13)14(15)16/h6-7,9-10H,2-5,8,11H2,1H3,(H2,15,16) |
Clave InChI |
IQXXUMKLTPIHNP-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1C(=O)N |
SMILES canónico |
CCCCCCCOC1=CC=CC=C1C(=O)N |
| 100243-38-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


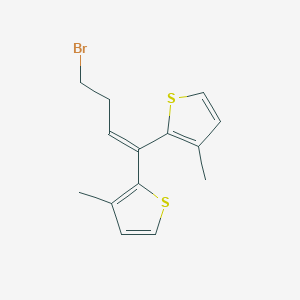
![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
